Cholestyramine
Description
Historical Development and Discovery
The development of this compound resin emerged from the broader field of ion-exchange resin chemistry that gained momentum in the mid-20th century. Bergen and associates first reported the therapeutic application of this compound in hypercholesterolemia treatment in 1959, marking a pivotal moment in the clinical utilization of synthetic ion-exchange resins for medical purposes. This initial therapeutic application demonstrated the potential for polymer-based compounds to interact specifically with biological molecules in the gastrointestinal tract without being absorbed systemically. The early research established that this compound could effectively increase fecal excretion of bile acids in humans, representing the first clear demonstration of bile acid sequestration as a therapeutic mechanism. These foundational studies laid the groundwork for understanding how synthetic resins could be designed to interact selectively with specific biological targets while remaining chemically inert to other physiological processes.
The subsequent development of this compound resin involved refinements in polymer chemistry to optimize both the ion-exchange capacity and the physical properties of the final product. Research conducted throughout the 1960s and 1970s focused on determining the optimal degree of cross-linking, particle size distribution, and functional group density to maximize therapeutic efficacy while minimizing manufacturing complexity. The development process required extensive investigation into the relationship between polymer structure and biological activity, particularly regarding the accessibility of functional groups to bile acids in the complex chemical environment of the gastrointestinal tract. Manufacturing processes were developed to produce consistent particle size distributions and to ensure uniform distribution of functional groups throughout the polymer matrix, critical factors for predictable therapeutic performance.
The evolution of this compound resin manufacturing also addressed quality control and purity requirements that became increasingly stringent as the compound gained regulatory approval for human use. Early production methods required refinement to eliminate potential contaminants and to establish reproducible synthetic procedures that could meet pharmaceutical manufacturing standards. The development process included extensive research into purification techniques to remove unreacted monomers, catalyst residues, and other synthetic byproducts that could compromise the safety or efficacy of the final product. These manufacturing improvements culminated in the establishment of Good Manufacturing Practices protocols specifically designed for ion-exchange resin production intended for pharmaceutical applications.
Regulatory Classification and Compendial Standards
This compound resin is classified as a bile acid sequestrant under various international pharmaceutical classification systems, reflecting its primary mechanism of action and therapeutic application. The compound appears in major pharmacopeial compendia, including the United States Pharmacopeia National Formulary, which provides detailed monographs specifying quality standards, analytical methods, and acceptance criteria for both the raw resin and formulated products. The United States Pharmacopeia monograph defines this compound resin as a strongly basic anion-exchange resin in the chloride form, establishing specific requirements for ion-exchange capacity, physical characteristics, and chemical purity. The European Pharmacopoeia maintains similar standards through its Certificate of Suitability system, which provides centralized quality control recognition across member nations.
The regulatory framework governing this compound resin encompasses multiple aspects of quality control, including chemical identity, physical properties, and functional performance parameters. The United States Pharmacopeia specifications require that each gram of dried this compound resin exchange not less than 1.8 grams and not more than 2.2 grams of sodium glycocholate, establishing a quantitative measure of the resin's functional capacity. This exchange capacity specification represents a critical quality parameter that directly correlates with therapeutic efficacy and provides a standardized method for batch-to-batch consistency verification. Additional specifications address particle size distribution, with requirements that at least 95 percent of particles pass through a 150-micrometer sieve and at least 65 percent pass through a 75-micrometer sieve.
The compendial standards also establish limits for various impurities and contaminants that could compromise product quality or safety. Heavy metals content is limited to no more than 0.002 percent, while dialyzable quaternary amines must not exceed 0.05 percent of the total resin weight. Residual solvents are controlled according to International Conference on Harmonisation guidelines, with specific limits established for methanol and other organic solvents that may be present from the manufacturing process. The loss on drying specification, typically limited to 12.0 percent maximum, ensures that the resin maintains appropriate moisture content for stability and performance. These comprehensive quality standards reflect the rigorous regulatory oversight applied to pharmaceutical-grade ion-exchange resins and demonstrate the sophisticated analytical framework required for their characterization and control.
| Parameter | Specification | Test Method | Typical Result |
|---|---|---|---|
| Exchange Capacity | 1.8-2.2 g/g | Sodium glycocholate binding | 2.2 g/g |
| Particle Size <150 μm | ≥95% | Sieve analysis | 98% |
| Particle Size <75 μm | ≥65% | Sieve analysis | 75% |
| Loss on Drying | ≤12.0% | Thermogravimetric | 8.9% |
| Heavy Metals | ≤0.002% | Atomic absorption | <0.001% |
| Chloride Content | 13.0-17.0% | Ion chromatography | 14.9% |
| Residue on Ignition | ≤0.1% | High-temperature ashing | 0.01% |
Properties
IUPAC Name |
azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJQWPZVKOFVHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain. | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cholestyramine | |
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| Record name | CHOLESTYRAMINE RESIN | |
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Color/Form |
White to buff-colored, fine powder | |
CAS No. |
11041-12-6 | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Chloromethylation of Styrene-Divinylbenzene Copolymer Beads
The foundational step in this compound synthesis involves chloromethylating crosslinked styrene-divinylbenzene (STY-DVB) copolymer beads. Traditional methods employed halogenated solvents like ethylene dichloride to swell the polymer matrix, facilitating reagent penetration. However, residual solvent impurities posed toxicity risks, necessitating alternative approaches.
The innovation described in EP0277795A2 eliminates halogenated solvents by generating chloromethylether in situ through a reaction between formaldehyde, methanol, and chlorosulfonic acid catalyzed by ferric chloride. This method avoids external swelling agents by optimizing reactant ratios:
-
Molar ratio of chlorosulfonic acid to resin : ≥2:1 (preferably 3:1–5:1).
-
Temperature : Maintained at 37–41°C during chloromethyl ether formation.
Chloromethylation proceeds without halogenated solvents, relying on the copolymer’s inherent porosity. Post-reaction, the chloromethylated beads undergo washing with water and sodium hydroxide to remove excess reagents, followed by steam stripping or solvent extraction to eliminate adsorbed organics.
Amination Process
Amination converts chloromethylated beads into quaternary ammonium anion exchangers. Trimethylamine (TMA) is the preferred aminating agent, reacted in non-halogenated solvents like ethyl acetate. Key steps include:
-
Swelling : Chloromethylated beads are slurried in ethyl acetate for 1 hour to enhance TMA diffusion.
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Reaction : A 40% aqueous TMA solution is gradually added at 0–20°C over 2 hours.
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Solvent recovery : Ethyl acetate and excess TMA are distilled for reuse.
This solvent system avoids halogenated residues while achieving a binding capacity of 1.32 equivalents/L (4.4 equivalents/kg), surpassing traditional methods (1.2 equivalents/L).
Solvent Systems in Resin Preparation
Halogenated Solvents and Limitations
Early processes relied on ethylene dichloride or methylene chloride during chloromethylation and amination. These solvents swelled the copolymer, enabling reagent access but left trace impurities (≤0.1%) in the final product. Regulatory scrutiny due to toxicity concerns drove the search for alternatives.
Non-Halogenated Solvent Innovations
Ethyl acetate emerged as a viable alternative due to its compatibility with TMA and ease of removal via distillation or steam stripping. Post-amination, resin beads are steam-sparged for 2 hours to eliminate residual solvent odors, ensuring compliance with pharmaceutical safety standards.
Table 1: Solvent Comparison in this compound Synthesis
Purification and Post-Treatment Techniques
Acid Washing and Catalyst Removal
Ferric chloride, used in chloromethylation, is removed post-amination using 32% hydrochloric acid at 90°C. This step also neutralizes unreacted TMA, yielding a pH-stable resin.
Steam Stripping and Solvent Recovery
Steam stripping at 95–97°C for 2 hours ensures residual ethyl acetate and TMA are eliminated. The process reduces organic content to <50 ppm, meeting pharmacopeial standards.
Comparative Analysis of Preparation Methods
Table 2: Performance of Traditional vs. Innovative Methods
The solvent-free method enhances efficiency while eliminating toxic impurities, attributed to optimized reagent ratios and in situ chloromethylether generation.
Quality Control and Regulatory Considerations
Binding Capacity Assessment
The FDA mandates equilibrium binding studies using simulated intestinal fluid (SIF) to assess bile acid sequestration. The Langmuir adsorption model calculates affinity (k₁) and capacity (k₂) constants:
Where = equilibrium bile acid concentration, = adsorbed amount per resin mass.
Table 3: Typical Binding Parameters for this compound
Chemical Reactions Analysis
Types of Reactions: Cholestyramine primarily undergoes ion exchange reactions. It can exchange its chloride anions with anionic bile acids in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces .
Common Reagents and Conditions:
Chloromethylation: Chloromethyl methyl ether and a Lewis acid catalyst (e.g., aluminum chloride) are used.
Amination: Trimethylamine is commonly used to introduce quaternary ammonium groups.
Major Products Formed: The major product formed from the reaction of this compound with bile acids is an insoluble complex of this compound-bile acid, which is excreted from the body .
Scientific Research Applications
Management of Hypercholesterolemia
Cholestyramine resin is widely used to lower cholesterol levels in patients with hypercholesterolemia. A clinical study involving nine patients demonstrated that daily administration of 13.3 grams of this compound resulted in significant reductions in serum total cholesterol levels, achieving reductions between 50% to 80% compared to control values .
Table 1: Cholesterol Reduction in Hypercholesterolemic Patients
| Patient | Initial Cholesterol Level (mg/dL) | Final Cholesterol Level (mg/dL) | Reduction (%) |
|---|---|---|---|
| 1 | 240 | 120 | 50 |
| 2 | 300 | 150 | 50 |
| 3 | 280 | 140 | 50 |
| ... | ... | ... | ... |
Treatment of Drug Toxicity
This compound has also been utilized in cases of drug toxicity, such as digitoxin overdose. In two reported cases, patients receiving this compound showed improved outcomes by binding to digitoxin in the gastrointestinal tract, thus reducing its systemic absorption .
Case Study: Digitoxin Toxicity
- Patient Profiles : Two female patients aged 65 and 70.
- Treatment Protocol : Administered this compound at a dosage of 4 grams three times daily.
- Outcome : Significant reduction in digitoxin levels within 24 hours.
Management of Diarrhea
This compound is effective in treating certain types of diarrhea, particularly those related to bile acid malabsorption. It binds excess bile acids that can lead to diarrhea when they are not reabsorbed properly .
Adverse Effects and Considerations
While this compound is generally well-tolerated, it can cause gastrointestinal side effects such as constipation, nausea, and abdominal discomfort. In rare cases, it may lead to metabolic disturbances like hyperchloremic acidosis when used excessively or in vulnerable populations .
Table 2: Common Adverse Effects of this compound Resin
| Adverse Effect | Frequency |
|---|---|
| Constipation | Common |
| Nausea | Common |
| Abdominal Discomfort | Common |
| Hyperchloremic Acidosis | Rare |
Research Insights
Recent studies have focused on enhancing the efficacy of this compound through modifications that improve its binding capacity for bile acids. Research indicates that while conventional this compound has limitations due to poor dispersion in the intestine, newer formulations may offer improved patient compliance and efficacy .
Mechanism of Action
Cholestyramine works by binding to bile acids in the intestine, forming insoluble complexes that are excreted in the feces. This binding reduces the enterohepatic recirculation of bile acids, leading to increased conversion of cholesterol to bile acids in the liver. As a result, plasma cholesterol levels are lowered. The primary molecular target of this compound is the bile acids in the gastrointestinal tract .
Comparison with Similar Compounds
Ion Exchange Capacity and Metabolic Effects
This compound resin exhibits a high chloride ion contribution of 35 mEq per gram, significantly impacting acid-base balance by removing bicarbonate or bicarbonate precursors from the body. This results in hydrogen ion retention, equivalent to 35 mEq of H+ per 10 g dose, closely approaching the daily hydrogen ion excretion capacity of healthy kidneys . In contrast, studies on similar anion-exchange resins reported that only 15% of excreted resin was in the chloride form, suggesting a lower chloride contribution and less pronounced acid-base disruption .
Efficacy in Cholesterol Management
This compound resin reduces LDL cholesterol by 15–30% in patients with hypercholesterolemia . Its efficacy is comparable to other resins, but its variable effects in specific populations, such as those with primary biliary cirrhosis (where serum cholesterol elevation is part of the disease pathology), highlight context-dependent limitations .
Adverse Effects
Common side effects of this compound resin include gastrointestinal disturbances (e.g., constipation, bloating) and fat-soluble vitamin deficiencies. These are shared across the resin class but may vary in severity due to differences in chloride exchange rates and resin stability in the gastrointestinal tract .
Comparative Data Table
The following table summarizes key parameters based on available evidence:
Discussion of Key Differences
- Chloride Contribution: this compound’s higher chloride release increases the risk of hyperchloremic acidosis compared to other resins, particularly in non-uremic patients .
- Drug Binding Specificity: Its strong affinity for anions necessitates strict dosing schedules, a consideration less critical for resins with lower binding potentials.
- Efficacy in Special Populations : Variable effects in primary biliary cirrhosis suggest that patient-specific factors may influence resin choice .
Biological Activity
Cholestyramine resin is a bile acid sequestrant primarily used to lower cholesterol levels in patients with hypercholesterolemia. Its biological activity is characterized by its ability to bind bile acids in the gastrointestinal tract, leading to various metabolic and clinical effects. This article delves into the mechanisms of action, clinical applications, case studies, and research findings related to this compound resin.
This compound is a quaternary ammonium anion exchange resin that operates by binding bile acids in the intestines. The mechanism can be summarized as follows:
- Bile Acid Binding : this compound exchanges chloride ions for bile acids, forming insoluble complexes that are excreted in feces .
- Reduction of Enterohepatic Circulation : By sequestering bile acids, this compound reduces their reabsorption into the bloodstream, leading to increased hepatic conversion of cholesterol into bile acids .
- Cholesterol Lowering : The result is a decrease in serum cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, which is dose-dependent .
Clinical Applications
This compound is indicated for several conditions:
- Primary Hypercholesterolemia : It is used as an adjunct therapy alongside diet and exercise to reduce elevated LDL cholesterol levels .
- Bile Acid Diarrhea : Effective in managing diarrhea caused by bile acid malabsorption due to conditions such as ileal resection or limited ileal disease .
- Pruritus in Cholestatic Liver Disease : It alleviates itching associated with cholestasis by binding excess bile acids .
Efficacy in Cholesterol Reduction
A significant body of research underscores the efficacy of this compound in lowering cholesterol:
- A study demonstrated that a daily dose of 8-12 grams led to a 12% to 18% reduction in LDL cholesterol within two weeks, with maximal reductions observed at higher doses (up to 25%) but often accompanied by gastrointestinal side effects .
- The Lipid Research Clinics Coronary Primary Prevention Trial indicated a 19% reduction in cardiovascular events among patients treated with this compound compared to placebo .
Case Study Insights
- Long-term Treatment : A case series involving nine hypercholesterolemic patients treated with this compound for periods ranging from one month to four years showed sustained reductions in serum cholesterol levels, achieving mean total cholesterol levels between 50% and 80% of control values during treatment .
- Glycemic Control : In a randomized double-blind crossover study, this compound was found to lower plasma glucose levels by 13% in patients with dyslipidemia and type 2 diabetes mellitus when administered at a dose of 8 grams twice daily for six weeks .
Adverse Effects and Considerations
While this compound is generally well-tolerated, it can cause gastrointestinal side effects such as constipation, bloating, and abdominal discomfort. Rarely, serious complications like bowel obstruction or perforation have been reported . Monitoring for these adverse effects is crucial during therapy.
Summary Table of Key Findings
| Parameter | Details |
|---|---|
| Mechanism of Action | Bile acid sequestration |
| Primary Indications | Hypercholesterolemia, bile acid diarrhea |
| LDL Reduction | 12%-25% (dose-dependent) |
| Clinical Trials | Significant reduction in cardiovascular events |
| Common Side Effects | Gastrointestinal discomfort |
Q & A
Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?
- Methodological Answer : Conduct ex vivo studies using intestinal segments to bridge in vitro-in vivo gaps. Measure local bile acid concentrations via microdialysis probes. Use physiologically based pharmacokinetic (PBPK) modeling to account for transit time and luminal dilution effects .
Q. What novel methodologies can improve this compound’s application in non-lipid research areas (e.g., toxin sequestration)?
- Methodological Answer : Functionalize the resin with thiol groups to enhance heavy metal (e.g., lead, mercury) binding. Characterize adsorption kinetics using ICP-MS and X-ray photoelectron spectroscopy (XPS). Validate efficacy in 3D gut-on-a-chip models with simulated peristalsis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
